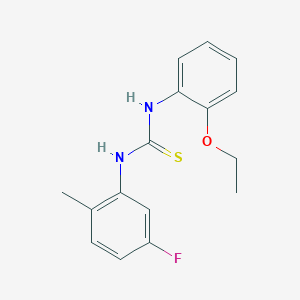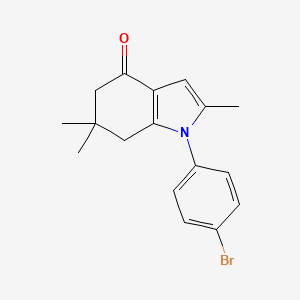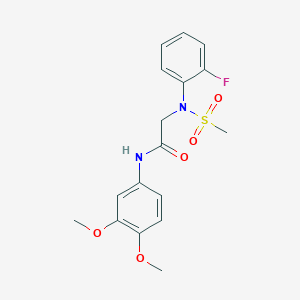
S-(4,6-dimethyl-2-pyrimidinyl) 2-bromobenzenecarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4,6-dimethyl-2-pyrimidinyl) 2-bromobenzenecarbothioate, also known as pyrimethanil, is a widely used fungicide in agriculture. It belongs to the class of anilinopyrimidine fungicides and has a broad spectrum of activity against various fungal pathogens. Pyrimethanil has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
Pyrimethanil works by inhibiting the activity of the succinate dehydrogenase enzyme in the fungal respiratory chain. This leads to the disruption of energy production in the fungal cells, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Pyrimethanil has been shown to cause oxidative stress in fungal cells, leading to the accumulation of reactive oxygen species and lipid peroxidation. It also affects the expression of genes involved in stress response and cell wall biosynthesis in fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrimethanil is a widely used fungicide in agriculture, making it readily available for laboratory experiments. It has a broad spectrum of activity against various fungal pathogens, making it useful for studying the efficacy of antifungal agents. However, its use in laboratory experiments may be limited by its potential toxicity to non-target organisms and the environment.
Direcciones Futuras
Pyrimethanil has the potential to be used in combination with other antifungal agents to improve efficacy and reduce the risk of resistance development. It could also be used in the development of new antifungal agents with improved properties. Further research is needed to understand the molecular mechanisms underlying its antifungal activity and to explore its potential use in other areas, such as medicine and biotechnology.
In conclusion, S-(4,6-dimethyl-2-pyrimidinyl) 2-bromobenzenecarbothioate is a widely used fungicide with a broad spectrum of activity against various fungal pathogens. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential applications and to develop new antifungal agents with improved properties.
Métodos De Síntesis
Pyrimethanil can be synthesized by reacting 2-bromobenzenecarbothioic acid with 4,6-dimethyl-2-pyrimidinamine in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain S-(4,6-dimethyl-2-pyrimidinyl) 2-bromobenzenecarbothioate with high purity.
Aplicaciones Científicas De Investigación
Pyrimethanil has been used in scientific research to study its antifungal activity against various fungal pathogens. It has been shown to be effective against a wide range of fungi, including Botrytis cinerea, Alternaria solani, and Rhizoctonia solani. Pyrimethanil has also been studied for its potential use in controlling postharvest diseases in fruits and vegetables.
Propiedades
IUPAC Name |
S-(4,6-dimethylpyrimidin-2-yl) 2-bromobenzenecarbothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2OS/c1-8-7-9(2)16-13(15-8)18-12(17)10-5-3-4-6-11(10)14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDRWIXYPJODQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(=O)C2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5885094.png)



![1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B5885135.png)
![1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxamide](/img/structure/B5885140.png)
![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5885143.png)
![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}ethanol](/img/structure/B5885144.png)


![4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime](/img/structure/B5885178.png)

![2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5885187.png)